molecular formula C24H26FN5O6S B10815264 4-[4-(8-methoxy-2,4-dioxo-3-propylpurino[7,8-a]pyridin-1-yl)butylcarbamoyl]benzenesulfonyl fluoride

4-[4-(8-methoxy-2,4-dioxo-3-propylpurino[7,8-a]pyridin-1-yl)butylcarbamoyl]benzenesulfonyl fluoride

Cat. No.: B10815264
M. Wt: 531.6 g/mol
InChI Key: WUZBOJXXYMKMMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LUF7602 is a synthetic organic compound known for its role as an irreversible antagonist of the adenosine A3 receptor. This receptor is a G protein-coupled receptor involved in various physiological and pathophysiological processes, including inflammation and cancer .

Preparation Methods

. The synthetic route typically includes the following steps:

Industrial production methods for LUF7602 are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

LUF7602 undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include fluorosulfonylating agents, nucleophiles, and appropriate solvents and catalysts to facilitate the reactions.

Properties

Molecular Formula

C24H26FN5O6S

Molecular Weight

531.6 g/mol

IUPAC Name

4-[4-(8-methoxy-2,4-dioxo-3-propylpurino[7,8-a]pyridin-1-yl)butylcarbamoyl]benzenesulfonyl fluoride

InChI

InChI=1S/C24H26FN5O6S/c1-3-12-30-23(32)20-21(27-19-15-17(36-2)10-14-28(19)20)29(24(30)33)13-5-4-11-26-22(31)16-6-8-18(9-7-16)37(25,34)35/h6-10,14-15H,3-5,11-13H2,1-2H3,(H,26,31)

InChI Key

WUZBOJXXYMKMMF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=CC(=C3)OC)N(C1=O)CCCCNC(=O)C4=CC=C(C=C4)S(=O)(=O)F

Origin of Product

United States

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